1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride
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Overview
Description
1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride is a versatile chemical compound with the molecular formula C7H14ClF3N2O and a molecular weight of 234.65 g/mol . This compound is widely used in scientific research due to its unique properties, making it suitable for drug development, catalyst synthesis, and material science investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride typically involves the reaction of 1-(2-chloroethyl)piperazine with trifluoromethanol under basic conditions. The key step includes the formation of the trifluoromethoxy group, which is achieved through the reaction of trifluoromethanol with a suitable base, followed by the addition of the piperazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperazine moiety can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[3-(Trifluoromethyl)phenyl]piperazine: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2,2,2-Trifluoroethyl methacrylate: Contains a trifluoromethoxy group but differs in the rest of the structure.
Uniqueness
1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride is unique due to the presence of both the trifluoromethoxy group and the piperazine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research.
Properties
IUPAC Name |
1-[2-(trifluoromethoxy)ethyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2O.2ClH/c8-7(9,10)13-6-5-12-3-1-11-2-4-12;;/h11H,1-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUZBVWJOFTCGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909320-19-9 |
Source
|
Record name | 1-[2-(trifluoromethoxy)ethyl]piperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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